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Introduction

GSK1820795A is a novel small molecule that has garnered scientific interest due to its unique
pharmacological profile, acting as a modulator of three distinct and important biological targets:
G protein-coupled receptor 132 (GPR132), Angiotensin Il type 1 (AT1) receptor, and
Peroxisome Proliferator-Activated Receptor-gamma (PPARY). This technical guide provides a
comprehensive overview of the discovery and scientific literature surrounding GSK1820795A,
presenting key quantitative data, detailed experimental methodologies, and visual
representations of relevant biological pathways and experimental workflows.

Discovery and Chemical Properties

GSK1820795A, also referred to as compound 38 in initial discovery literature, was identified as
a telmisartan analog. It is an indazole derivative with the chemical name 2-((2'-(2H-tetrazol-5-
yl)-[1,1'-biphenyl]-4-yl)methyl)-7-methyl-2H-indazole. The discovery of this compound emerged
from research focused on developing dual-acting angiotensin Il antagonists and partial PPARy
agonists.

Chemical Structure:

COl'Ilpound Chemical Structure of GSK1820795A
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Caption: Chemical Structure of GSK1820795A.

Quantitative Biological Data

The biological activity of GSK1820795A has been characterized across its three known
targets. The following tables summarize the key quantitative data from the scientific literature.

Table 1: GPR132 Antagonist Activity

Agonist pIC50 Reference
N-palmitoylglycine (NPGly) ~6.0 [1]
N-linoleoylglycine (NLGIy) ~6.0 [1]
Linoleamide ~6.0 [1]
SB-583831 Not Determined [1]

Table 2: Angiotensin Il Type 1 (AT1) Receptor Antagonist Activity

Assay Parameter Value Reference
IC50 0.006 pM [2]
pIC50 8.2+0.13 [1]

Table 3: Peroxisome Proliferator-Activated Receptor-gamma (PPARYy) Partial Agonist Activity

Assay Parameter Value Reference
EC50 0.25 pM [2]
Maximum Agonist Effect 40% [2]

Experimental Protocols

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b10857743?utm_src=pdf-body-img
https://www.benchchem.com/product/b10857743?utm_src=pdf-body
https://www.benchchem.com/product/b10857743?utm_src=pdf-body
https://www.researchgate.net/publication/269409364_ChemInform_Abstract_Synthesis_of_Indazole_Motifs_and_Their_Medicinal_Importance_An_Overview
https://www.researchgate.net/publication/269409364_ChemInform_Abstract_Synthesis_of_Indazole_Motifs_and_Their_Medicinal_Importance_An_Overview
https://www.researchgate.net/publication/269409364_ChemInform_Abstract_Synthesis_of_Indazole_Motifs_and_Their_Medicinal_Importance_An_Overview
https://www.researchgate.net/publication/269409364_ChemInform_Abstract_Synthesis_of_Indazole_Motifs_and_Their_Medicinal_Importance_An_Overview
https://bpsbioscience.com/media/wysiwyg/Cell_Lines/78320.pdf
https://www.researchgate.net/publication/269409364_ChemInform_Abstract_Synthesis_of_Indazole_Motifs_and_Their_Medicinal_Importance_An_Overview
https://bpsbioscience.com/media/wysiwyg/Cell_Lines/78320.pdf
https://bpsbioscience.com/media/wysiwyg/Cell_Lines/78320.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This section details the methodologies for the key experiments cited in the literature for the
characterization of GSK1820795A.

GPR132 Antagonist Activity Assay (Yeast-Based f3-
Galactosidase Reporter Assay)

This assay utilizes a yeast strain co-expressing human GPR132a and a [3-galactosidase
reporter gene under the control of a yeast signaling pathway responsive to GPR132a
activation.

e Yeast Strain Preparation: A suitable Saccharomyces cerevisiae strain is transformed with
expression vectors for human GPR132a and the 3-galactosidase reporter.

e Assay Procedure:

o

Yeast cells are cultured to mid-log phase in selective media.

o Cells are incubated with a known GPR132 agonist (e.g., N-palmitoylglycine) in the
presence of varying concentrations of GSK1820795A or vehicle control.

o Following incubation, the 3-galactosidase activity is measured using a colorimetric
substrate such as o-nitrophenyl-B-D-galactopyranoside (ONPG).

o The absorbance is read at 420 nm, and the antagonist activity of GSK1820795A is
determined by the reduction in agonist-induced 3-galactosidase expression.

Experimental Workflow for GPR132 Antagonist Assay

Yeast Preparation Assay
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Caption: Experimental Workflow for GPR132 Antagonist Assay.
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AT1 Receptor Antagonist Activity Assay (NFAT-
Luciferase Reporter Assay)

This cell-based assay measures the ability of GSK1820795A to inhibit Angiotensin Il-induced
activation of the AT1 receptor, which is coupled to the NFAT signaling pathway.

¢ Cell Line: A mammalian cell line (e.g., CHO or HEK293) stably co-transfected with an
expression vector for the human AT1 receptor and a luciferase reporter construct driven by
an NFAT-responsive promoter.

e Assay Procedure:

o

Cells are seeded in a 96-well plate and allowed to adhere overnight.
o The cells are then treated with varying concentrations of GSK1820795A or vehicle control.

o After a pre-incubation period, cells are stimulated with a sub-maximal concentration of
Angiotensin Il.

o Following stimulation, the cells are lysed, and luciferase activity is measured using a
luminometer after the addition of a luciferase substrate.

o The antagonist activity is quantified as the inhibition of Angiotensin Il-induced luciferase
expression.

PPARYy Partial Agonist Activity Assay (Coactivator
Recruitment Assay)

This biochemical assay assesses the ability of GSK1820795A to promote the interaction
between the PPARY ligand-binding domain (LBD) and a coactivator peptide.

» Reagents: Recombinant purified PPARy LBD and a fluorescently labeled coactivator peptide
(e.g., from the SRC/p160 family).

e Assay Procedure:
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o The PPARYy LBD is incubated with varying concentrations of GSK1820795A or a reference
full agonist (e.g., rosiglitazone) in a microplate.

o The fluorescently labeled coactivator peptide is then added to the wells.

o The interaction between the LBD and the coactivator is measured using a suitable
detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-
FRET) or Fluorescence Polarization (FP).

o The partial agonist activity of GSK1820795A is determined by its ability to induce a
response that is a fraction of the maximal response achieved with the full agonist.

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by GSK1820795A.
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Caption: GPR132 Signaling Pathway Modulation.

AT1 Receptor Signaling

GSK1820795A AT1 Receptor Signaling Pathway Modulation

Antagonism

2

Click to download full resolution via product page

Caption: AT1 Receptor Signaling Pathway Modulation.
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Caption: PPARYy Signaling Pathway Modulation.

Synthesis

A specific, detailed synthesis for GSK1820795A has not been published in the primary
literature. However, based on the synthesis of similar 2-substituted-7-methyl-2H-indazole
derivatives, a plausible synthetic route can be proposed. The core 7-methyl-2H-indazole can be
synthesized through various established methods, followed by N-alkylation with the appropriate
biphenylmethyl bromide intermediate.
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Proposed Synthetic Pathway for GSK1820795A
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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